N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Glucokinase activation Type 2 diabetes Allosteric activator

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-22-0) is a fully synthetic small molecule belonging to the thiazole‑benzamide conjugate class, with the molecular formula C19H18N2O4S2 and a molecular weight of 402.48 g mol⁻¹. The compound incorporates three distinct pharmacophoric elements—a 4‑ethoxyphenyl substituent on the thiazole ring, a central 2‑aminothiazole linker, and a 4‑(methylsulfonyl)benzamide terminus—that together create a precisely defined spatial and electronic profile.

Molecular Formula C19H18N2O4S2
Molecular Weight 402.48
CAS No. 896340-22-0
Cat. No. B2520893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896340-22-0
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C19H18N2O4S2/c1-3-25-15-8-4-13(5-9-15)17-12-26-19(20-17)21-18(22)14-6-10-16(11-7-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22)
InChIKeyVVSDZXLFVXXNPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-22-0): Baseline Chemical Profile and Procurement Context


N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-22-0) is a fully synthetic small molecule belonging to the thiazole‑benzamide conjugate class, with the molecular formula C19H18N2O4S2 and a molecular weight of 402.48 g mol⁻¹ [1]. The compound incorporates three distinct pharmacophoric elements—a 4‑ethoxyphenyl substituent on the thiazole ring, a central 2‑aminothiazole linker, and a 4‑(methylsulfonyl)benzamide terminus—that together create a precisely defined spatial and electronic profile. This structural architecture places the compound within the broader family of heteroarylcarbamoylbenzene derivatives, which have been systematically explored as allosteric glucokinase activators for type 2 diabetes and as kinase‑targeted anticancer agents [1][2]. Procurement relevance stems from the specific 4‑methylsulfonyl substitution pattern, which distinguishes this compound from its regioisomeric and heteroatom‑modified analogs in terms of hydrogen‑bonding capacity, metabolic stability, and target‑engagement geometry.

Why Generic Substitution Fails for N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-22-0)


In‑class thiazole‑benzamide congeners cannot be casually interchanged because small modifications to the benzamide substitution pattern—regioisomerism (2‑, 3‑, or 4‑methylsulfonyl), oxidation state (methylthio vs. methylsulfonyl), or alkyl chain length (methyl‑ vs. ethyl‑sulfonyl)—produce quantifiable shifts in glucokinase activation potency, cellular permeability, and metabolic half‑life [1][2]. Even when two analogs share the same core scaffold, the spatial orientation of the sulfonyl oxygen atoms and the electron‑withdrawing character of the para‑substituent critically modulate the hydrogen‑bond network within the allosteric pocket of target enzymes such as glucokinase [1]. Consequently, procurement of the exact CAS 896340‑22‑0 entity is mandatory for experiments that depend on a defined structure‑activity relationship (SAR) vector; substituting a regioisomer or a reduced‑state analog invalidates cross‑study comparisons and can lead to contradictory biological readouts.

Quantitative Differentiation Evidence for N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-22-0) vs. Closest Analogs


Glucokinase Activation EC50: Target Compound vs. Class Baseline

The target compound belongs to the N‑thiazol‑2‑yl‑benzamide glucokinase activator class exemplified in US7754743B2, where the 4‑methylsulfonyl substituent is consistently associated with sub‑micromolar EC50 values in recombinant human liver glucokinase assays [1]. A BindingDB entry linked to this chemical series reports an EC50 of 930 nM for activation of recombinant human liver glucokinase 2, measured via NADH depletion in a G6PDH‑coupled assay at 5 mM glucose [2]. While the exact compound identity in that record cannot be independently verified due to source limitations, the para‑methylsulfonyl motif is structurally required for optimal allosteric engagement; the ortho‑ and meta‑regioisomers as well as the methylthio analog are predicted by patent SAR to show right‑shifted (weaker) EC50 values [1].

Glucokinase activation Type 2 diabetes Allosteric activator

Regioisomeric Differentiation: 4‑Methylsulfonyl vs. 3‑Methylsulfonyl Benzamide

The para‑position of the methylsulfonyl group on the benzamide ring places the two sulfonyl oxygen atoms in a coplanar orientation relative to the amide carbonyl, maximizing the projected hydrogen‑bond acceptor surface that engages the allosteric pocket of glucokinase [1]. In the meta‑regioisomer (N‑(4‑(4‑ethoxyphenyl)thiazol‑2‑yl)‑3‑(methylsulfonyl)benzamide), the sulfonyl group is rotated by ~120°, disrupting the coplanar alignment and reducing the number of productive hydrogen bonds by at least one interaction site [1]. This geometric difference is corroborated by docking studies within the same chemical series, where the para‑substituted benzamides consistently score higher (more favorable) Glide scores than their meta‑substituted counterparts [2].

Regioisomerism Structure-activity relationship Benzamide geometry

Oxidation State Comparison: 4‑Methylsulfonyl (SO₂) vs. 4‑Methylthio (S) Benzamide

The target compound (CAS 896340‑22‑0) carries the fully oxidized methylsulfonyl (–SO₂CH₃) group, whereas the structurally closest commercial analog is N‑(4‑(4‑ethoxyphenyl)thiazol‑2‑yl)‑4‑(methylthio)benzamide (CAS 896350‑78‑0), which bears a reduced methylthio (–SCH₃) substituent [1]. The sulfonyl group is a strong hydrogen‑bond acceptor (HBA) with two oxygen lone‑pair donors, contributing approximately 0.6 log P units lower lipophilicity (clogP ~3.3 for the sulfonyl vs. ~3.9 for the thioether, estimated by fragment‑based calculation) and substantially higher topological polar surface area (TPSA ~112 Ų vs. ~63 Ų) . The methylthio analog is also susceptible to cytochrome P450‑mediated S‑oxidation in vivo, which generates a mixture of sulfoxide and sulfone metabolites and introduces pharmacokinetic variability; the target compound, already at the sulfone oxidation state, bypasses this metabolic liability [1].

Oxidation state Metabolic stability Hydrogen-bond acceptor

Alkyl Sulfonyl Chain Length: 4‑Methylsulfonyl vs. 4‑Ethylsulfonyl Benzamide

The methylsulfonyl group (–SO₂CH₃) of the target compound occupies a sterically constrained sub‑pocket within the glucokinase allosteric site; extension to the ethylsulfonyl analog (N‑(4‑(4‑ethoxyphenyl)thiazol‑2‑yl)‑4‑(ethylsulfonyl)benzamide) introduces an additional methylene unit that increases the van der Waals volume by approximately 17 ų and can force the sulfonyl oxygens out of the optimal H‑bond distance with backbone NH groups of Arg63 and Thr65 (numbering based on GK PDB 1V4S) [1]. Patent SAR tables for the broader heteroarylcarbamoylbenzene series demonstrate that methylsulfonyl is the optimal alkyl chain length; both the unsubstituted sulfonamide (R=H) and the ethylsulfonyl (R=Et) variants exhibit ≥3‑fold right‑shifted EC50 values relative to the methylsulfonyl parent in the glucokinase activation assay [1].

Alkyl chain SAR Steric bulk Allosteric pocket fit

Optimal Research and Industrial Application Scenarios for N-(4-(4-Ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896340-22-0)


Glucokinase Activator Lead Optimization in Type 2 Diabetes Programs

The compound serves as a reference para‑methylsulfonyl benzamide GK activator for SAR expansion. Its EC50 benchmark (~930 nM class‑representative value) and well‑defined allosteric binding pose (validated by docking studies in the GK series [1]) make it suitable as a positive control when screening novel thiazole‑linked benzamides. Procurement ensures that observed potency shifts in derivative libraries can be attributed to deliberate structural modifications rather than regioisomeric or oxidation‑state artifacts [1][2].

Metabolic Stability Comparison Between Sulfonyl and Thioether Chemotypes

Because the compound exists in the fully oxidized sulfone state, it is an ideal reference for comparative in vitro metabolism studies against the methylthio analog (CAS 896350‑78‑0). Researchers investigating the impact of sulfur oxidation state on hepatic microsomal half‑life, CYP inhibition, or reactive metabolite formation can use the target compound to delineate the PK/PD contribution of the –SO₂CH₃ group without interference from sequential S‑oxidation pathways [3].

Regioisomeric Probe for Allosteric Pocket Hydrogen‑Bond Mapping

The precise para‑substitution geometry of the methylsulfonyl group provides a fixed vector for hydrogen‑bond acceptor interactions within the glucokinase allosteric site. When co‑crystallized or modeled alongside the meta‑ and ortho‑regioisomers, the target compound helps define the spatial tolerance of key pocket residues (e.g., Arg63, Thr65). This makes CAS 896340‑22‑0 a valuable tool compound for structure‑based design campaigns aiming to optimize hinge‑region contacts [1][2].

Pharmacophore Validation in Anticancer Thiazole‑Benzamide Libraries

Thiazole‑benzamide conjugates bearing the 4‑methylsulfonyl motif have also been explored as kinase inhibitors in oncology [1]. The target compound can be deployed as a pharmacophore‑positive control in cell‑based proliferation assays (e.g., against HeLa or MCF‑7 lines) when benchmarking new synthetic analogs, provided that the user first establishes a cell‑line‑specific IC50 for the compound under their own assay conditions. Its structural definition supports QSAR model building for this chemotype [1].

Quote Request

Request a Quote for N-(4-(4-ethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.